molecular formula C11H12Cl2O3 B13005938 Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate

Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate

Cat. No.: B13005938
M. Wt: 263.11 g/mol
InChI Key: IDVTZUFANQMFMY-UHFFFAOYSA-N
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Description

Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate is a chemical compound with the molecular formula C11H12Cl2O3 and a molecular weight of 263.12 g/mol . It is known for its applications in various scientific research fields and industrial processes. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a phenoxyacetate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate typically involves the reaction of 4,6-dichloro-2,3-dimethylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenoxyacetates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate is unique due to its specific substitution pattern on the phenoxyacetate structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific and industrial purposes .

Properties

Molecular Formula

C11H12Cl2O3

Molecular Weight

263.11 g/mol

IUPAC Name

methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate

InChI

InChI=1S/C11H12Cl2O3/c1-6-7(2)11(9(13)4-8(6)12)16-5-10(14)15-3/h4H,5H2,1-3H3

InChI Key

IDVTZUFANQMFMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1Cl)Cl)OCC(=O)OC)C

Origin of Product

United States

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